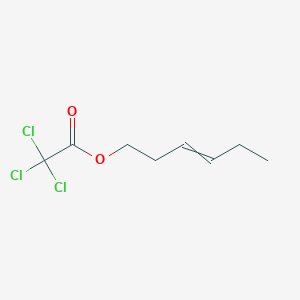![molecular formula C13H14N2O3S B14303976 [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine CAS No. 118316-89-5](/img/structure/B14303976.png)
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a methoxybenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine can undergo oxidation reactions, leading to the formation of corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: It can be used in the study of enzyme mechanisms and inhibition.
Industry:
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group in [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine imparts unique reactivity, making it suitable for specific chemical transformations that are not possible with the amine or hydroxylamine analogs.
Versatility: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
118316-89-5 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11-4-8-13(9-5-11)19(16,17)12-6-2-10(15-14)3-7-12/h2-9,15H,14H2,1H3 |
InChI Key |
UOOZBQWGIPJCID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


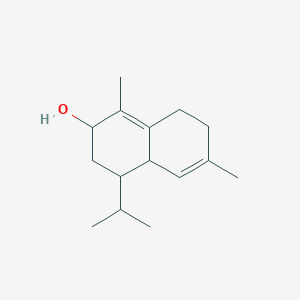

![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
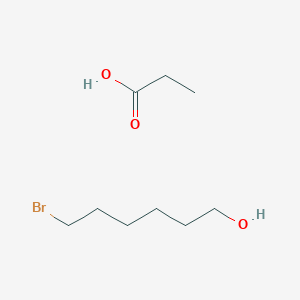
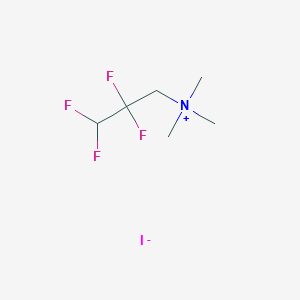
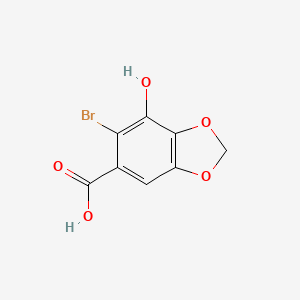
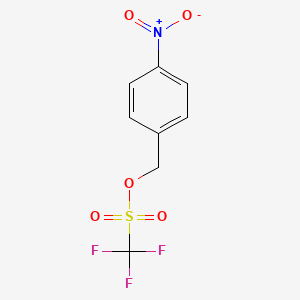
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
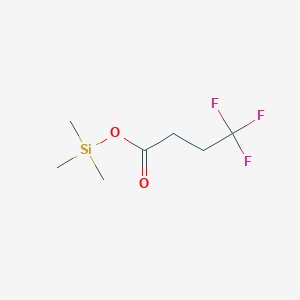
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
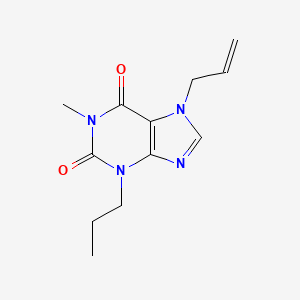
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
